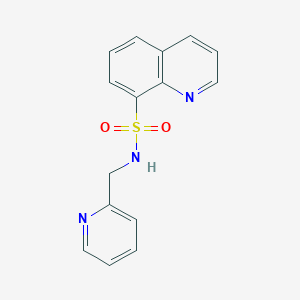

N-(吡啶-2-基甲基)喹啉-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

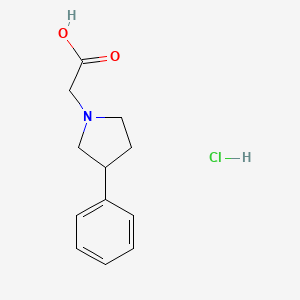

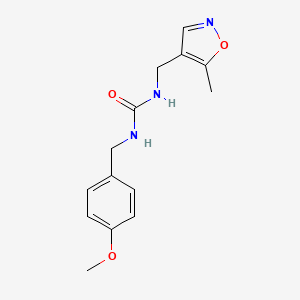

“N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide” is a chemical compound. It is a type of sulfonamide, which is a group of compounds containing the functional group R-SO2NH2 . Sulfonamides are known for their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of new pyridines with sulfonamide moiety has been reported via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . The catalytic performance of this ionic liquid was investigated, and all target molecules were achieved in short reaction times and high yields .科学研究应用

Synthesis of New Pyridines

“N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide” has been used in the synthesis of new pyridines with a sulfonamide moiety . This process involves a cooperative vinylogous anomeric-based oxidation mechanism under mild reaction conditions . The target molecules were achieved in short reaction times and high yields .

Catalytic Activity

This compound has been used as a catalyst in the synthesis of a new pyridine series containing a sulfonamide moiety . The study began by examining the best reaction conditions by selecting a model reaction for the synthesis of a specific molecule .

DNA and BSA-Binding

New Cu(II) and Ni(II) complexes with “N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide” have been synthesized and their interaction with CT-DNA was studied . Interestingly, the Ni(II) complex presented the highest affinity towards the nucleic acid .

Nuclease Activity

The Cu(II) and Ni(II) complexes with “N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide” are able to cleave DNA . Both compounds show promising nuclease activity at relatively low concentrations by mediating the production of a reactive oxygen species (ROS) .

Anticancer Properties

The Cu(II) and Ni(II) complexes with “N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide” have been evaluated for their anticancer properties . The interaction of the four complexes with bovine serum albumin (BSA) was also investigated, showing that the compounds can bind to serum proteins .

Light-Activated NO Release

“N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide” has been used in the synthesis of a manganese nitrosyl complex that can readily release nitric oxide (NO) upon illumination by near-infrared (NIR) light of low intensity .

安全和危害

未来方向

A series of 8-quinolinesulfonamide derivatives of PKM2 modulators were designed using molecular docking and molecular dynamics techniques . These findings indicate that the introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells and provides further directions for future research to find novel analogs suitable for clinical applications in cancer treatment .

属性

IUPAC Name |

N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-21(20,18-11-13-7-1-2-9-16-13)14-8-3-5-12-6-4-10-17-15(12)14/h1-10,18H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQWBEBKQRMOOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

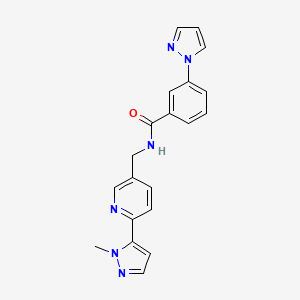

![4-tert-butyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2968945.png)

![3-(4-Chlorobenzyl)-8-(3-methylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2968950.png)

![Ethyl 2-(3-chloropropanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2968956.png)